molecular formula C20H23ClN2O4S B5984734 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B5984734
M. Wt: 422.9 g/mol
InChI Key: RCYAAFSDRBIZBJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a piperazine ring, and a sulfonyl group

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-chloro-5-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-15-8-9-18(21)19(14-15)27-16(2)20(24)22-10-12-23(13-11-22)28(25,26)17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYAAFSDRBIZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone typically involves multiple steps. One common route starts with the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with 1-(4-phenylsulfonyl)piperazine in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the piperazine ring can modulate the compound’s binding affinity. The sulfonyl group may enhance the compound’s solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylphenol
  • 1-(4-Phenylsulfonyl)piperazine
  • 2-(2-Chloro-6-methylphenoxy)acetic acid

Uniqueness

2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, piperazine ring, and sulfonyl group in a single molecule allows for versatile interactions and applications that are not typically observed in simpler compounds.

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